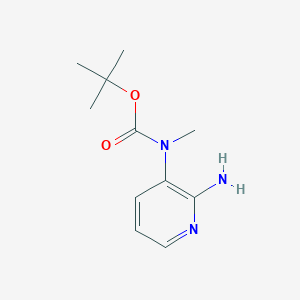

Tert-butyl (2-aminopyridin-3-YL)(methyl)carbamate

Description

tert-Butyl (2-aminopyridin-3-yl)(methyl)carbamate is a carbamate-protected aminopyridine derivative characterized by a pyridine ring substituted with an amino group at the 2-position and a methylcarbamate moiety at the 3-position. The tert-butyl group provides steric protection, enhancing stability during synthetic processes. This compound is a critical intermediate in pharmaceutical chemistry, particularly in the synthesis of kinase inhibitors and heterocyclic drug candidates .

Propriétés

IUPAC Name |

tert-butyl N-(2-aminopyridin-3-yl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14(4)8-6-5-7-13-9(8)12/h5-7H,1-4H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNGJIRDCAJLCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=C(N=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2-aminopyridin-3-YL)(methyl)carbamate typically involves the reaction of 2-aminopyridine with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Reaction of 2-aminopyridine with tert-butyl chloroformate: This step forms the tert-butyl N-(2-aminopyridin-3-yl)carbamate intermediate.

Reaction with methylamine: The intermediate is then reacted with methylamine to form Tert-butyl (2-aminopyridin-3-YL)(methyl)carbamate.

Industrial Production Methods

Industrial production of Tert-butyl (2-aminopyridin-3-YL)(methyl)carbamate may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl N-(2-aminopyridin-3-yl)-N-methylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.

Applications De Recherche Scientifique

Chemical Synthesis Applications

Building Block in Organic Chemistry

Tert-butyl (2-aminopyridin-3-YL)(methyl)carbamate serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical reactions, including:

- Nucleophilic Substitution : The carbamate group can be replaced by other functional groups under basic conditions.

- Oxidation and Reduction Reactions : It can undergo oxidation to form N-oxides or be reduced to yield amines, facilitating the creation of diverse derivatives.

Synthetic Routes

The typical synthesis involves reacting tert-butyl chloroformate with 2-aminopyridine in the presence of a base like triethylamine. This reaction is conducted under inert conditions to prevent side reactions, followed by purification through recrystallization or chromatography.

Biological Research Applications

Pharmacological Potential

The compound has garnered attention for its potential therapeutic applications, particularly in drug discovery. Its ability to act as a scaffold for designing pharmaceuticals targeting specific enzymes or receptors is noteworthy.

Case Study: Enzyme Inhibition

Research indicates that derivatives similar to tert-butyl (2-aminopyridin-3-YL)(methyl)carbamate can inhibit enzymes involved in metabolic pathways. For instance, studies have shown that pyridine derivatives can inhibit β-secretase and acetylcholinesterase, which are crucial in neurodegenerative diseases such as Alzheimer's disease.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of structurally related compounds on astrocytes subjected to oxidative stress induced by amyloid beta. Results demonstrated a significant reduction in cell death and inflammatory markers, suggesting potential roles for this compound in neuroprotection.

Medicinal Chemistry Applications

Drug Development

In medicinal chemistry, tert-butyl (2-aminopyridin-3-YL)(methyl)carbamate is utilized as an intermediate for synthesizing pharmaceutical compounds. Its unique structural properties allow it to function effectively as a precursor in developing drugs targeting specific biochemical pathways.

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is employed in producing specialty chemicals and agrochemicals. Its versatility and unique chemical properties make it suitable for various applications, including:

- Agrochemical Development : It can serve as a building block for creating pesticides or herbicides.

- Advanced Materials Synthesis : The compound's reactivity allows it to be used in developing new materials with specific properties.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Chemical Synthesis | Intermediate for organic reactions; building block for complex molecules | Effective in nucleophilic substitution and oxidation/reduction reactions |

| Biological Research | Potential therapeutic applications; enzyme inhibition | Inhibits β-secretase and acetylcholinesterase; neuroprotective effects |

| Medicinal Chemistry | Scaffold for drug design; intermediate in pharmaceutical synthesis | Used in developing drugs targeting neurodegenerative diseases |

| Industrial Production | Production of specialty chemicals; agrochemical development | Versatile applications in producing pesticides and advanced materials |

Mécanisme D'action

The mechanism of action of Tert-butyl (2-aminopyridin-3-YL)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares tert-butyl (2-aminopyridin-3-yl)(methyl)carbamate with analogous carbamate derivatives, emphasizing structural variations, physicochemical properties, and applications:

Key Observations:

Structural Influence on Reactivity: The pyridine core in the target compound enables hydrogen bonding and π-stacking interactions, critical for binding to biological targets. In contrast, phenyl-based analogs (e.g., ) exhibit stronger halogen-mediated cross-coupling utility . Substituent Effects: The 2-amino group in the target compound enhances nucleophilicity, whereas 3-fluoropyridine derivatives () leverage fluorine’s electronegativity for improved metabolic stability .

Synthetic Methodologies :

- The target compound likely employs Pd-catalyzed cross-coupling (similar to ), while dichloropyridine analogs () rely on nucleophilic aromatic substitution due to electron-deficient rings .

The target compound’s MP is expected to range between 130–170°C, based on similar carbamates (e.g., : 163–166°C; : 131–133°C) . Solubility: The tert-butyl group reduces polarity, enhancing organic solubility compared to unsubstituted carbamates.

Biological Relevance: The target compound’s 2-aminopyridine motif is prevalent in kinase inhibitors (e.g., JAK2, BTK), while chromenone-based carbamates () target PI3K/mTOR pathways .

Activité Biologique

Tert-butyl (2-aminopyridin-3-YL)(methyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and related research findings.

- Molecular Formula : C₁₁H₁₄N₂O₂

- Molecular Weight : 210.24 g/mol

- CAS Number : [B8265677]

The biological activity of Tert-butyl (2-aminopyridin-3-YL)(methyl)carbamate is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors. Its structure allows for the formation of hydrogen bonds and hydrophobic interactions, which are critical for binding to target proteins.

Interaction with Enzymes

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of aminopyridines can inhibit enzymes like acetylcholinesterase, which is crucial for neurotransmission .

Anticancer Activity

A significant area of research has focused on the anticancer properties of Tert-butyl (2-aminopyridin-3-YL)(methyl)carbamate. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes some key findings:

| Cell Line | IC50 (µM) | References |

|---|---|---|

| SW480 (Colon Cancer) | 5.0 | |

| A2780 (Ovarian Cancer) | 4.5 | |

| KB-3-1 (Cervical Cancer) | 6.0 |

These results suggest that Tert-butyl (2-aminopyridin-3-YL)(methyl)carbamate may be a promising candidate for further development as an anticancer agent.

Neuroprotective Effects

In addition to its anticancer properties, there is evidence suggesting that Tert-butyl (2-aminopyridin-3-YL)(methyl)carbamate may have neuroprotective effects. Studies indicate that it can inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases . The inhibition of nNOS can prevent excessive nitric oxide production, thereby protecting neurons from oxidative stress.

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of Tert-butyl (2-aminopyridin-3-YL)(methyl)carbamate on colon adenocarcinoma cells using MTT assays. The compound showed significant cytotoxicity with an IC50 value of 5 µM, indicating its potential as a therapeutic agent for colon cancer treatment .

- Neuroprotective Study : Another investigation assessed the neuroprotective properties of the compound in a model of oxidative stress-induced neuronal injury. The results demonstrated that treatment with Tert-butyl (2-aminopyridin-3-YL)(methyl)carbamate significantly reduced neuronal cell death compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.